

# Avutometinib patient selection KRAS mutation testing

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## Compound Focus: Avutometinib

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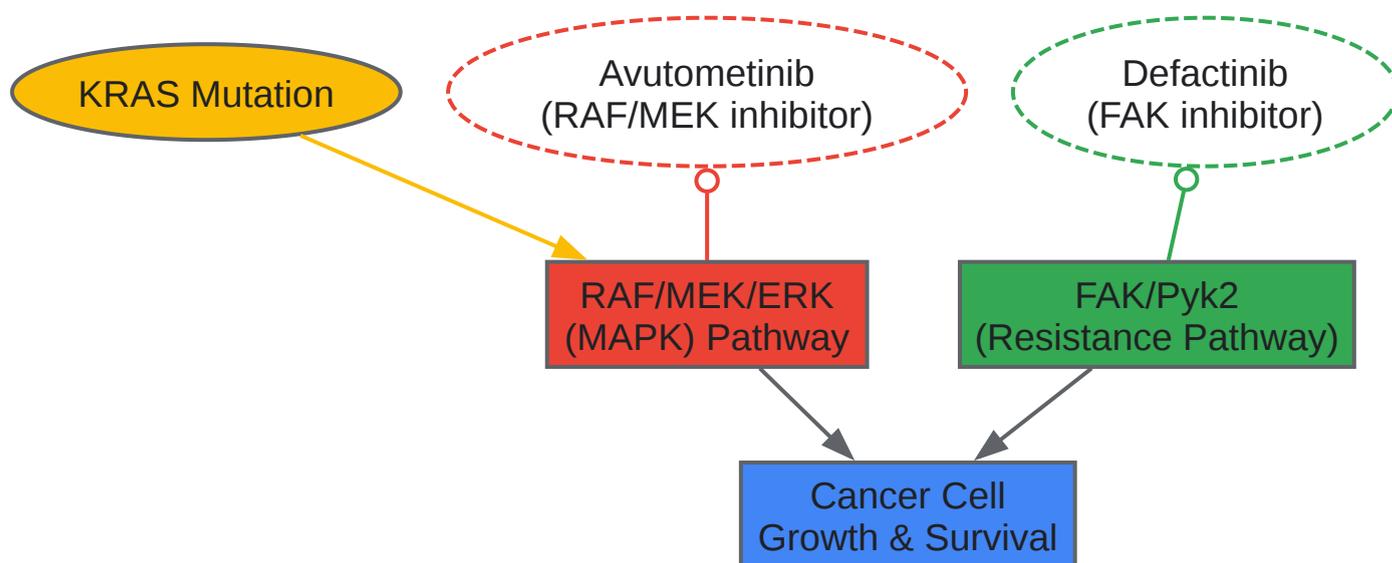
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## Clinical Profile & Patient Selection

The U.S. Food and Drug Administration (FDA) has granted **accelerated approval** to the combination of **avutometinib** and defactinib (Avmapi Fakzynja Co-pack) for adult patients with **KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC)** who have received at least one prior systemic therapy, which must include a platinum-based regimen [1] [2] [3].

- **Mechanism of Action:** This combination employs a synergistic, vertical pathway inhibition strategy.
  - **Avutometinib** is a dual RAF/MEK inhibitor. It blocks the key signaling nodes MEK1 and MEK2 in the RAS/MAPK pathway, which is frequently hyperactivated in KRAS-mutated cancers [3].
  - **Defactinib** is a focal adhesion kinase (FAK) inhibitor. It blocks FAK and Pyk2, which are resistance pathways that cancer cells use to escape MEK inhibition. Defactinib re-sensitizes the tumor to **avutometinib**, making the combination more effective than either agent alone [3] [4].

The drug interaction can be visualized in the following pathway diagram:



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## Efficacy Data and Safety Profile

Efficacy was established in the **RAMP-201 (ENGOT-ov60/GOG-3052)** trial, a phase 2, open-label, multicenter study [1] [4]. The trial included patients with recurrent, measurable LGSOC who had received a median of three prior lines of therapy.

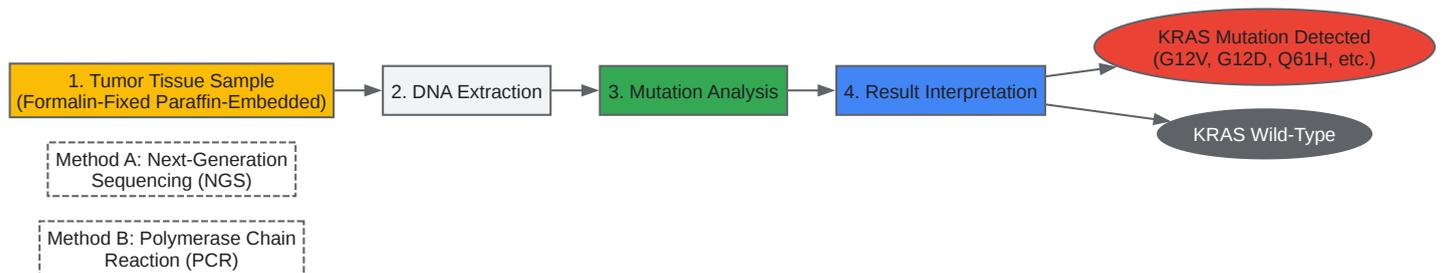
The primary efficacy outcome was **Objective Response Rate (ORR)** as assessed by a blinded independent review committee using RECIST v1.1. The key efficacy results are summarized in the table below.

Patient Cohort	Confirmed ORR (95% CI)	Median Duration of Response (Mo)	Median Progression-Free Survival (Mo)
KRAS-Mutant (n=57)	44% (31% - 58%) [1]	31.1 [4]	22.0 [4]
KRAS Wild-Type	17% [4]	Not Reported	12.8 [4]
Overall Population (n=115)	31% (23% - 41%) [4]	31.1 [4]	12.9 [4]

- **Common Adverse Reactions:** The most common adverse reactions (occurring in  $\geq 25\%$  of patients) and laboratory abnormalities included increased creatine phosphokinase, nausea, fatigue, increased liver enzymes (AST/ALT), rash, diarrhea, musculoskeletal pain, edema, decreased hemoglobin, and vomiting [1] [3].
- **Serious Risks:** Key serious risks requiring monitoring include ocular toxicities (visual impairment, vitreoretinal disorders), serious skin toxicities, hepatotoxicity, and rhabdomyolysis [3].

## KRAS Mutation Testing Protocol

Patient selection is critically dependent on confirming a **KRAS mutation** in the tumor tissue. The following protocol outlines the testing workflow.



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### Detailed Procedural Notes:

- **Sample Requirements:** Testing in the RAMP-201 trial used prospective local testing of archival or newly obtained tumor tissue samples [1] [2].
- **Recommended Methodologies:** The FDA documentation and clinical trial data support the use of **Next-Generation Sequencing (NGS)** or **Polymerase Chain Reaction (PCR)**-based assays for detecting KRAS mutations [3].
- **Mutation Spectrum:** Efficacy was observed across various KRAS mutation subtypes, with **G12V (53%)** and **G12D (35%)** being the most common in the trial population [3].

## Discussion & Future Directions

The accelerated approval of **avutometinib** plus defactinib is a paradigm shift for a patient population that has historically had limited and suboptimal treatment options. The **44% ORR** in KRAS-mutant patients is substantially higher than the response rates typically seen with chemotherapy (<15%) or hormonal therapy ( $\approx$ 9%) in LGSOC [3] [5].

The observation of a **17% ORR in KRAS wild-type patients** suggests the therapy may have utility beyond KRAS-mutated tumors, potentially through other alterations in the RAS/MAPK pathway [4]. The confirmatory **Phase 3 RAMP-301 (NCT06072781)** trial is ongoing, comparing the combination against the investigator's choice of therapy in patients with recurrent LGSOC, regardless of KRAS status [4].

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